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Compound of Interest

Compound Name: Ketopioglitazone-d4

Cat. No.: B602701 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties of

deuterated Ketopioglitazone, a significant metabolite of the antidiabetic drug pioglitazone. This

document is intended for researchers, scientists, and professionals in drug development,

offering detailed insights into its physicochemical characteristics, synthesis, and mechanism of

action, with a focus on its peroxisome proliferator-activated receptor-gamma (PPARγ)-

independent activities.

Physicochemical Properties
Deuteration, the selective replacement of hydrogen with its heavy isotope deuterium, can

subtly alter the physicochemical properties of a molecule. While specific experimental data for

deuterated Ketopioglitazone is not extensively published, the following tables provide the

known properties of Ketopioglitazone and the anticipated effects of deuteration based on

studies of similar compounds. The primary advantage of deuteration lies in the kinetic isotope

effect, where the stronger carbon-deuterium bond can slow down metabolic processes,

potentially leading to an improved pharmacokinetic profile.[1][2]

Table 1: Physicochemical Properties of Ketopioglitazone and Deuterated Ketopioglitazone

(Keto Pioglitazone-d4)
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Property Ketopioglitazone

Deuterated
Ketopioglitazone
(Keto Pioglitazone-
d4)

Reference

Molecular Formula C₁₉H₁₈N₂O₄S C₁₉H₁₄D₄N₂O₄S [3][4]

Molecular Weight 370.4 g/mol 374.45 g/mol [3][4]

CAS Number 146062-45-5
1185033-84-4 or

1215370-26-5
[4][5]

Predicted pKa

(Strongest Acidic)
6.66

Expected to be similar

to the non-deuterated

form

[6]

Predicted pKa

(Strongest Basic)
5.6

Expected to be similar

to the non-deuterated

form

[6]

Predicted logP 3.17

May be slightly lower

than the non-

deuterated form

[6]

Melting Point Not available

May be slightly lower

than the non-

deuterated form

[7]

Aqueous Solubility

0.00441 mg/mL

(predicted for

Pioglitazone)

May be slightly higher

than the non-

deuterated form

[6][7]

Note: Predicted values for pKa and logP are for the parent compound pioglitazone and are

expected to be similar for ketopioglitazone. The effects of deuteration on these properties are

generally minor but can influence solubility and hydrophilicity.[7]

Synthesis of Deuterated Ketopioglitazone
While a specific, detailed protocol for the synthesis of deuterated Ketopioglitazone is not

publicly available, a plausible synthetic route can be extrapolated from the synthesis of
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deuterated pioglitazone and general methods for synthesizing thiazolidinedione derivatives.[8]

[9][10][11][12] The synthesis of deuterated pioglitazone stereoisomers has been described to

involve a deuterium/hydrogen (H/D) exchange from pioglitazone hydrochloride. A similar

principle would apply to the synthesis of deuterated Ketopioglitazone.

Proposed Synthetic Pathway
A potential method involves the synthesis of a deuterated precursor followed by cyclization to

form the thiazolidinedione ring. For Keto Pioglitazone-d4, where the deuterium atoms are on

the ethoxy linker, the synthesis would likely involve a deuterated 2-(5-acetyl-2-pyridinyl)ethanol-

d4 intermediate.

Diagram 1: Proposed Synthesis of Deuterated Ketopioglitazone
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Caption: Proposed synthetic route for deuterated Ketopioglitazone.
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Mechanism of Action: PPARγ-Independent Pathway
While pioglitazone and its metabolites are known agonists of PPARγ, emerging evidence

highlights a significant PPARγ-independent mechanism of action, particularly for the deuterated

(R)-enantiomer of pioglitazone (PXL065).[13][14][15][16] This alternative pathway involves the

direct inhibition of the mitochondrial pyruvate carrier (MPC).[13][14][15]

The MPC is a protein complex in the inner mitochondrial membrane responsible for

transporting pyruvate from the cytosol into the mitochondrial matrix. Inhibition of the MPC by

deuterated Ketopioglitazone would reduce the influx of pyruvate into the tricarboxylic acid

(TCA) cycle. This leads to a metabolic shift, forcing cells to utilize alternative fuel sources such

as fatty acids and amino acids.[17][18]

Downstream Signaling of MPC Inhibition
Inhibition of the MPC triggers a cascade of downstream signaling events. A key consequence

is the activation of AMP-activated protein kinase (AMPK), a central regulator of cellular energy

homeostasis. Activated AMPK, in turn, can influence the mechanistic target of rapamycin

(mTOR) signaling pathway, which is crucial for cell growth and proliferation. This metabolic

reprogramming has been shown to have therapeutic benefits in conditions like nonalcoholic

steatohepatitis (NASH).[13][14]

Diagram 2: Signaling Pathway of Deuterated Ketopioglitazone via MPC Inhibition
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Caption: PPARγ-independent signaling of deuterated Ketopioglitazone.
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Experimental Protocols
This section outlines key experimental methodologies for the characterization and evaluation of

deuterated Ketopioglitazone.

Quantitative Analysis by LC-MS/MS
A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is crucial

for the quantitative analysis of deuterated Ketopioglitazone in biological matrices. The use of a

stable isotope-labeled internal standard, such as ¹³C- or ¹⁵N-labeled Ketopioglitazone, is

recommended for optimal accuracy and precision.[1][19]

Table 2: LC-MS/MS Parameters for the Analysis of Deuterated Ketopioglitazone

Parameter Value

Chromatographic Column
C18 reverse-phase column (e.g., 2.1 x 50 mm,

1.8 µm)

Mobile Phase A 0.1% Formic acid in Water

Mobile Phase B 0.1% Formic acid in Acetonitrile

Gradient
Optimized for separation from endogenous

interferences

Flow Rate 0.3 - 0.5 mL/min

Injection Volume 5 - 10 µL

Ionization Mode Electrospray Ionization (ESI), Positive

Mass Transition (SRM)

Precursor ion (m/z) -> Product ion (m/z) for

deuterated Ketopioglitazone and internal

standard

Diagram 3: Experimental Workflow for LC-MS/MS Analysis
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Caption: Workflow for quantitative analysis of deuterated Ketopioglitazone.

Mitochondrial Pyruvate Carrier (MPC) Inhibition Assay
The inhibitory activity of deuterated Ketopioglitazone on the MPC can be assessed by

measuring mitochondrial respiration in the presence of pyruvate. A common method utilizes a

Seahorse XF Analyzer to measure the oxygen consumption rate (OCR).

Experimental Protocol:

Cell Culture: Plate cells (e.g., HepG2, C2C12) in a Seahorse XF cell culture microplate and

allow them to adhere overnight.

Assay Medium: On the day of the assay, replace the culture medium with a pyruvate-free

assay medium supplemented with other substrates (e.g., glutamine, fatty acids).

Compound Treatment: Inject deuterated Ketopioglitazone at various concentrations into the

wells. A known MPC inhibitor, such as UK5099, should be used as a positive control.[17][18]

Pyruvate Injection: After a short incubation with the compound, inject pyruvate to initiate

pyruvate-dependent respiration.

OCR Measurement: Measure the OCR in real-time using the Seahorse XF Analyzer. A

decrease in pyruvate-stimulated OCR in the presence of deuterated Ketopioglitazone

indicates MPC inhibition.

Diagram 4: Workflow for MPC Inhibition Assay

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 10 Tech Support

https://www.benchchem.com/product/b602701?utm_src=pdf-body-img
http://www.jianhaidulab.com/wp-content/uploads/2016/08/MPC-inhibition-in-neuron.pdf
https://rupress.org/jcb/article/216/4/1091/52202/Inhibition-of-the-mitochondrial-pyruvate-carrier
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b602701?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Seed cells in
Seahorse plate

Replace with
pyruvate-free medium

Inject Deuterated
Ketopioglitazone

Inject Pyruvate

Measure Oxygen
Consumption Rate (OCR)

Analyze data to
determine IC₅₀

Click to download full resolution via product page

Caption: Seahorse XF workflow for assessing MPC inhibition.

Conclusion
Deuterated Ketopioglitazone represents a promising area of research, particularly concerning

its PPARγ-independent mechanism of action through the inhibition of the mitochondrial

pyruvate carrier. Understanding its unique chemical properties, refining its synthesis, and

elucidating its detailed biological activity are critical steps for its potential development as a

therapeutic agent. The methodologies and data presented in this guide provide a foundational

framework for researchers and drug development professionals to advance the study of this

intriguing molecule.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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